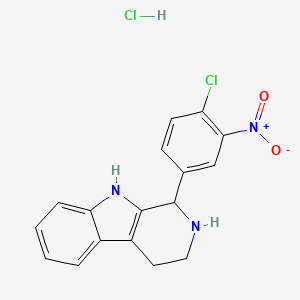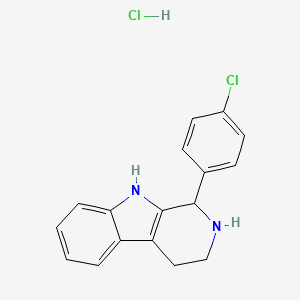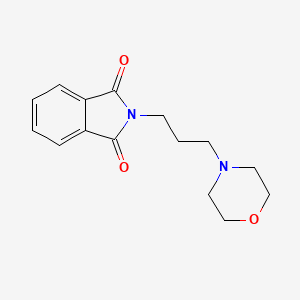
2H-Azepin-2-one, 3,3-dichlorohexahydro-
Vue d'ensemble
Description
The compound "2H-Azepin-2-one, 3,3-dichlorohexahydro-" is a heterocyclic organic compound that belongs to the azepine family. Azepines are seven-membered heterocyclic compounds containing one nitrogen atom. The 2H-azepine derivatives are of significant interest due to their presence in various natural products and their potential pharmacological activities .
Synthesis Analysis
A novel strategy for synthesizing 2,3-dihydro-1H-azepine and 1H-azepin-2(3H)-one derivatives has been reported, which involves the intramolecular condensation of tertiary enamides with aldehydes. This method employs BBr3 as a Lewis acid catalyst and P2O5 as an additive, resulting in high yields of the desired products . Additionally, a general synthesis approach starting from α-amino acids has been described for optically active 2H-azepines, which can easily rearrange into their 3H-isomers .
Molecular Structure Analysis
The molecular structure of azepin-2-ones has been studied through various techniques, including X-ray crystallography. For instance, the crystallographic data for 7-cyano-3H-azepin-2-one and related compounds have been presented, providing insights into the geometry of the azepine ring and the effects of substituents on its structure .
Chemical Reactions Analysis
Azepin-2-ones participate in various chemical reactions, including cycloaddition and electrophilic substitution. The reaction of 1-ethoxycarbonyl-1H-azepine with tetrachloro-1,2-benzoquinone leads to [6+4]-type and [2+4]-type cycloadducts, with the former rearranging upon heating . The dienaminone system of 1H-azepin-3(2H)-ones is reactive towards electrophiles, resulting in O-protonation, O-alkylation, and halogenation at different positions of the ring .
Physical and Chemical Properties Analysis
The physical and chemical properties of azepin-2-ones are influenced by their molecular structure and the nature of their substituents. For example, the taste of certain 2H-azepines is attributed to the azepine nucleus itself, regardless of the absolute configuration at specific carbon atoms . The reactivity of azepin-2-ones with electrophiles and their participation in cycloaddition reactions also reflect their chemical properties .
Applications De Recherche Scientifique
Synthesis and Chemical Properties
- 2H-Azepin-2-one derivatives have been explored for their potential in various chemical syntheses. For instance, a study described the reaction of 2-methoxy-3H-azepines with N-bromosuccinimide (NBS), leading to the formation of 2H-azepine derivatives. This process involved base-promoted hydrogen bromide elimination and was found to yield moderate to quantitative results (Cordonier et al., 2005).
- Another study presented a novel strategy to construct 2,3-dihydro-1H-azepine and 1H-azepin-2(3H)-one rings, using tertiary enamide synthons. This method involved mild conditions and yielded diverse derivatives efficiently (Zhu, Zhao, & Wang, 2015).
Catalytic and Synthetic Applications
- The palladium-catalyzed reaction of 2-alkynylhalobenzene with 2-alkynylbenzamide was found to be an efficient approach to synthesize indeno[1,2-c]azepin-3(2H)-ones. This method integrates both indene and unsaturated seven-membered ring lactam skeletons in the resulting compounds (Luo & Wu, 2011).
Structural and Physical Chemistry
- A study on the formation of 4H-Azepine detailed an electrophilic reaction of a 2-methoxyazepinium ion, contributing to the understanding of azepine's structural and reaction properties. This research provided insights into the substitution and hydrogen shift of the azepinium ion, valuable for understanding azepine chemistry (Cordonier et al., 2006).
Pharmacological Research
- In the field of medicinal chemistry, azepin-2-ones have been studied for their potential pharmacological properties. For example, a series of 10,11-dihydro-5H-dibenzo[b,f]azepine hydroxamates, which act as histone deacetylase inhibitors, were examined for their influence on vascular cognitive impairment. One compound in particular showed promising results in increasing cerebral blood flow and attenuating cognitive impairment in mice (Kaur et al., 2019).
Orientations Futures
Propriétés
IUPAC Name |
3,3-dichloroazepan-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H9Cl2NO/c7-6(8)3-1-2-4-9-5(6)10/h1-4H2,(H,9,10) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YBOFMSCOQHPFRN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCNC(=O)C(C1)(Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H9Cl2NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10279508 | |
| Record name | 2H-Azepin-2-one, 3,3-dichlorohexahydro- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10279508 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
182.04 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2H-Azepin-2-one, 3,3-dichlorohexahydro- | |
CAS RN |
1709-14-4 | |
| Record name | MLS002638289 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=12943 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 2H-Azepin-2-one, 3,3-dichlorohexahydro- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10279508 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Q & A
Q1: What is the significance of 3,3-dichloroazepan-2-one in the synthesis of azepanedione oximes?
A1: 3,3-dichloroazepan-2-one serves as a crucial intermediate in the multi-step synthesis of azepanedione oxime derivatives []. The compound undergoes treatment with morpholine, followed by either acidic hydrolysis or condensation with phenyldiazonium chloride. These reactions lead to the formation of azepane-2,3-dione or 4-(phenylhydrazono)azepane-2,3-dione respectively, which are then further reacted with O-aryl-hydroxylamines to yield the desired azepanedione oximes [].
Q2: Are there any alternative synthetic routes to azepanedione oximes that bypass the use of 3,3-dichloroazepan-2-one?
A2: While the provided research [] focuses on a specific synthetic route utilizing 3,3-dichloroazepan-2-one, exploring alternative pathways is an active area of research in organic chemistry. Factors like reaction yield, cost-effectiveness, and the generation of unwanted byproducts influence the selection of a synthetic strategy. Further investigation into the chemical literature and ongoing research efforts may reveal alternative approaches to synthesize azepane-2,3-dione oxime derivatives.
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




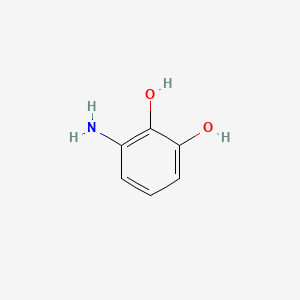
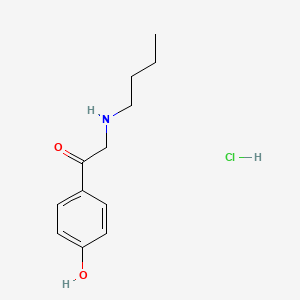
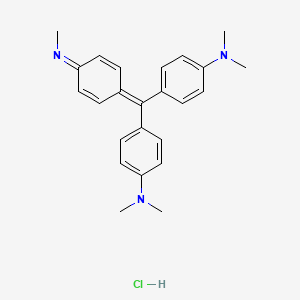
![(5S,8R,9S,10S,13S,14S)-17-ethynyl-17-hydroxy-10,13-dimethyl-2,4,5,6,7,8,9,11,12,14,15,16-dodecahydro-1H-cyclopenta[a]phenanthren-3-one](/img/structure/B1330047.png)


![4-(Hydroxymethyl)-2,6,7-trioxa-1-phosphabicyclo[2.2.2]octane 1-oxide](/img/structure/B1330053.png)
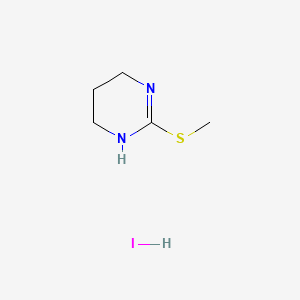
![2-(O-tolyl)-1H-benzo[d]imidazole](/img/structure/B1330058.png)

